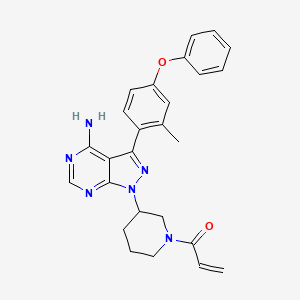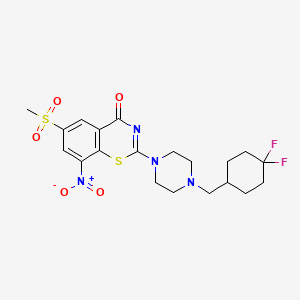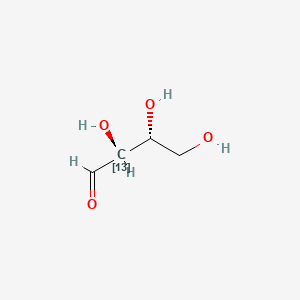
Vegfr-2-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr-2-IN-18 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is a key mediator in the formation of new blood vessels, making it a significant target in cancer therapy and other diseases involving abnormal blood vessel growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vegfr-2-IN-18 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of nicotinamide-based derivatives, which are designed to interact with the VEGFR-2 catalytic pocket . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Vegfr-2-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced binding affinity to VEGFR-2. These derivatives are then tested for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Vegfr-2-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions between small molecules and receptor proteins . In biology, it helps in understanding the mechanisms of angiogenesis and the role of VEGFR-2 in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal blood vessel growth . In industry, it is used in the development of new drugs and therapeutic strategies targeting VEGFR-2 .
Wirkmechanismus
Vegfr-2-IN-18 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activity and preventing the downstream signaling pathways involved in angiogenesis . The binding of this compound to VEGFR-2 blocks the receptor’s dimerization and autophosphorylation, which are essential steps in the activation of the receptor . This inhibition leads to reduced endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels .
Vergleich Mit ähnlichen Verbindungen
Vegfr-2-IN-18 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and reduced side effects . Similar compounds include quinoxaline-based derivatives and other nicotinamide-based inhibitors, which also target VEGFR-2 but may have different efficacy and safety profiles . The uniqueness of this compound lies in its optimized structure, which allows for better interaction with the VEGFR-2 catalytic pocket and improved therapeutic outcomes .
List of Similar Compounds:Eigenschaften
Molekularformel |
C20H13ClN4O2 |
|---|---|
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClN4O2/c21-20-24-17-6-2-1-5-16(17)19(25-20)27-15-9-7-14(8-10-15)23-18(26)13-4-3-11-22-12-13/h1-12H,(H,23,26) |
InChI-Schlüssel |
MSGVEATXZLQCQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)













